molecular formula C6H4F2N2O2 B2743655 3-(Difluoromethyl)-2-nitropyridine CAS No. 1804933-80-9

3-(Difluoromethyl)-2-nitropyridine

Cat. No.: B2743655
CAS No.: 1804933-80-9
M. Wt: 174.107
InChI Key: SIOKMXYIQKHUGW-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2-nitropyridine is a chemical compound that features a pyridine ring substituted with a difluoromethyl group at the third position and a nitro group at the second position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-2-nitropyridine typically involves the introduction of the difluoromethyl group and the nitro group onto the pyridine ring. One common method involves the difluoromethylation of a pyridine derivative followed by nitration. The difluoromethylation can be achieved using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific conditions . The nitration step usually involves the use of nitric acid or a nitrating mixture under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize advanced difluoromethylating reagents and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyridines, and various difluoromethylated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-2-nitropyridine is unique due to the presence of both the difluoromethyl and nitro groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group provides reactivity for further chemical modifications .

Properties

IUPAC Name

3-(difluoromethyl)-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-5(8)4-2-1-3-9-6(4)10(11)12/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOKMXYIQKHUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804933-80-9
Record name 3-(difluoromethyl)-2-nitropyridine
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